Technical Deep Dive: H-Arg(Pmc)-OtBu Free Base
Technical Deep Dive: H-Arg(Pmc)-OtBu Free Base
Content Type: Technical Reference & Protocol Guide Subject: N-alpha-H-N-omega-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine tert-butyl ester
Executive Summary
H-Arg(Pmc)-OtBu is a specialized, orthogonally protected amino acid building block primarily utilized in solution-phase peptide synthesis . Unlike standard Solid Phase Peptide Synthesis (SPPS) building blocks (which are typically N-terminally protected, e.g., Fmoc-Arg(Pmc)-OH), this molecule features a free N-terminal amine , allowing it to act as the nucleophile in coupling reactions while the C-terminus and side chain remain protected.
This guide analyzes the physicochemical properties, stability profile, and handling protocols for the free base form, which presents distinct stability challenges compared to its hydrochloride (HCl) salt counterpart.
Structural Anatomy & Physicochemical Properties[1]
The molecule is a tripartite system designed for specific chemical orthogonality.
Chemical Identity
| Property | Data |
| Chemical Name | H-Arg(Pmc)-OtBu |
| IUPAC Name | tert-butyl (2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethylchroman-6-yl)sulfonylamino]methylidene]amino]pentanoate |
| CAS Number | 169543-81-1 |
| Molecular Formula | C₂₄H₄₀N₄O₅S |
| Molecular Weight | 496.66 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents (DCM, DMF, EtOAc); low water solubility.[1] |
Functional Group Analysis
-
H- (N-Terminus): The free primary amine. It is the reactive site for chain elongation. In the "free base" form, this amine is unprotonated, making it nucleophilic but also susceptible to oxidative degradation or intramolecular cyclization upon long-term storage.
-
-OtBu (C-Terminus): The tert-butyl ester. It provides steric bulk and is stable to base (piperidine, diethylamine) but cleaved by moderate acid (TFA).
-
-Pmc (Side Chain): The 2,2,5,7,8-pentamethylchroman-6-sulfonyl group.[2][3][4] It protects the guanidino group of arginine.[4][5][6][7][8][9]
Structural Visualization (DOT)
The following diagram illustrates the connectivity and the orthogonal protection strategy.
Caption: Functional connectivity of H-Arg(Pmc)-OtBu showing the reactive N-terminus vs. protected sites.
Stability Profile: The Pmc vs. Pbf Nuance
While Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) has largely superseded Pmc in modern SPPS, Pmc remains relevant in specific solution-phase applications.
Acid Lability Comparison
Pmc is more stable to acid than Pbf.
-
Pbf: Cleaves rapidly (< 1 hour) in 95% TFA.
-
Pmc: Requires longer exposure or higher acid concentration.
-
Implication: In solution-phase synthesis where intermediate acid washes might be necessary, Pmc offers a slightly wider safety margin against premature side-chain deprotection than Pbf.
The Tryptophan Risk
Critical Warning: During final deprotection with TFA, the cleaved Pmc cation is highly electrophilic. If the peptide sequence contains Tryptophan (Trp) , the Pmc cation can irreversibly alkylate the indole ring.[10]
-
Mitigation: You must use a scavenger cocktail containing water, TIS (triisopropylsilane), and potentially EDT (ethanedithiol) or thioanisole to quench the Pmc cation immediately upon cleavage.
Synthesis & Handling Protocols
Synthesis Logic (Flowchart)
The generation of the free base usually proceeds from the Fmoc-protected precursor.
Caption: Synthetic pathway to generate the free base from Fmoc-Arg(Pmc)-OH.
Protocol: Generation of Free Base from HCl Salt
Commercial sources often supply this molecule as the HCl salt (H-Arg(Pmc)-OtBu·HCl) due to the instability of the free amine. If your application requires the free base (e.g., for a coupling reaction where no base can be added), use this protocol.
Materials:
-
Ethyl Acetate (EtOAc)[6]
-
Saturated Sodium Bicarbonate (NaHCO₃) or 5% Sodium Carbonate (Na₂CO₃)
-
Brine (Sat. NaCl)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the HCl salt in a minimal volume of water/methanol (10:1) or directly in the biphasic mixture if soluble.
-
Partition: Transfer to a separatory funnel containing cold EtOAc and cold Sat. NaHCO₃.
-
Extraction: Shake vigorously. The free amine will partition into the organic (EtOAc) layer.
-
Wash: Drain the aqueous layer.[8] Wash the organic layer once with Brine to remove residual base/water.
-
Dry: Pour the organic layer over anhydrous MgSO₄.
-
Evaporate: Filter and concentrate on a rotary evaporator at < 40°C .
-
Note: Do not heat excessively. Free amines can cyclize or degrade.
-
-
Storage: Use immediately or store at -20°C under Argon.
Protocol: Coupling in Solution Phase
When using H-Arg(Pmc)-OtBu as the nucleophile (amine component):
-
Activation: Activate the carboxylic acid component (e.g., Boc-Xaa-OH) using EDC/HOBt or HATU/DIEA in DMF/DCM.
-
Addition: Add the H-Arg(Pmc)-OtBu (Free Base) directly.
-
Scientific Rationale: Using the free base avoids the need for adding extra equivalents of DIEA/NMM to neutralize the salt, reducing the ionic strength and potential for base-catalyzed racemization of the activated component.
-
-
Monitoring: Monitor via TLC or LCMS. The Pmc group is highly lipophilic; the product will move significantly higher on silica (Rf) than the starting amine.
References
-
Ramage, R., & Green, J. (1987). NG-2,2,5,7,8-pentamethylchroman-6-sulphonyl-L-arginine: A new acid labile derivative for peptide synthesis.[14] Tetrahedron Letters, 28(20), 2287–2290.
-
Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side-chain protectant. Tetrahedron Letters, 34(49), 7829–7832.[15]
- Context: Establishes the comparison between Pmc and Pbf stability.
-
Fields, C. G., & Fields, G. B. (1993). Minimization of tryptophan alkylation during deprotection of Pmc-protected arginine-containing peptides.[10] Tetrahedron Letters, 34(42), 6661-6664.[8]
-
Chem-Impex International.
-
Context: Physicochemical data verification (CAS 169543-81-1).[16]
-
Sources
- 1. H-Arg(Pmc)-OtBu | 169543-81-1 [sigmaaldrich.com]
- 2. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 3. H-Arg(Pmc)-Ot-Bu, CAS No. 169543-81-1 - iChemical [ichemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [diposit.ub.edu]
- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. H-Arg(Pmc)-OtBu - [sigmaaldrich.com]
- 12. 169543-81-1|H-ARg(pmc)-otbu|BLD Pharm [bldpharm.com]
- 13. buyersguidechem.com [buyersguidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. peptidechemistry.org [peptidechemistry.org]
- 16. chemimpex.com [chemimpex.com]
